Cas no 5255-76-5 (Skimmianine)

Skimmianine structure
Skimmianine structure
Nome del prodotto:Skimmianine
Numero CAS:5255-76-5
MF:C14H13NO4
MW:259.257323980331
CID:4736520

Skimmianine Proprietà chimiche e fisiche

Nomi e identificatori

    • Skimmianine
    • Skimmianin
    • Chloroxylonine
    • 4,7,8-Trimethoxyfuro[2,3-b]quinoline
    • Skimmiamine
    • beta-Fagarine
    • .beta.-Fagarine
    • Furo[2,3-b]quinoline, 4,7,8-trimethoxy-
    • 4E1KLC380B
    • 4,7,8-trimethoxyfurano[2,3-b]quinoline
    • b-fagarine
    • FURO(2,3-b)QUINOLINE, 4,7,8-TRIMETHOXY-
    • Furo[2, 4,7,8-trimethoxy-
    • Prestwick_184
    • Prestwick3_000668
    • Prestwick1_000668
    • Prestwick0_000668
    • Prestwick2_000668
    • CBMicro_015540
    • Skimmianine (beta-Fagarine)
    • Oprea1_598261
    • Opre
    • Inchi: 1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3
    • Chiave InChI: SLSIBLKBHNKZTB-UHFFFAOYSA-N
    • Sorrisi: O1C=CC2C1=NC1C(=C(C=CC=1C=2OC)OC)OC
    • BRN: 0028904

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 314
  • Superficie polare topologica: 53.7

Skimmianine Letteratura correlata

  • 1. Biosynthesis of aromatic isoprenoids. Part III. Mechanism of formation of the furan ring and origin of the 4-methoxy-group in the biosynthesis of furoquinoline alkaloids
    Michael F. Grundon,David M. Harrison,Caroline G. Spyropoulos J. Chem. Soc. Perkin Trans. 1 1975 302
  • 2. Aromatic hydroxylation in quinoline alkaloids. The biosynthesis of skimmianine from dictamnine, and a convenient synthesis of furanoquinoline alkaloids
    J. F. Collins,W. J. Donnelly,M. F. Grundon,D. M. Harrison,C. G. Spyropoulos J. Chem. Soc. Chem. Commun. 1972 1029
  • Lindon?W. K. Moodie,Kristina Sep?i?,Tom Turk,Robert Frange?,Johan Svenson Nat. Prod. Rep. 2019 36 1053
  • 4. Biosynthesis of aromatic isoprenoids. Part I. The role of 3-prenylquinolines and of platydesmine in the biosnthesis of the furuquinoline alkaloid, dictamnine
    James F. Collins,William J. Donnelly,Michael F. Grundon,Kevin J. James J. Chem. Soc. Perkin Trans. 1 1974 2177
  • 5. Biosynthesis of aromatic isoprenoids. Part II. Aromatic hydroxylation in the biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine
    Michael F. Grundson,David M. Harrison,Caroline G. Sypropoulos J. Chem. Soc. Perkin Trans. 1 1974 2181
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd